

Metal-Free Synthetic Routes to 1H-Indazoles: Application Notes and Protocols

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Compound of Interest

Compound Name: 4,6-Difluoro-3-methyl-1H-indazole

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The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The development of synthetic methods that avoid the use of heavy metals is of paramount importance for sustainable and cost-effective drug development, as it mitigates concerns regarding metal contamination in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several contemporary metal-free methods for the synthesis of 1H-indazoles.

Synthesis from o-Aminobenzoximes via Selective Oxime Activation

This method provides a mild and practical route to 1H-indazoles from readily available o-aminobenzoximes. The key step is the selective activation of the oxime hydroxyl group in the presence of a primary or secondary amino group, followed by intramolecular cyclization.

Application Notes:

This protocol is notable for its mild reaction conditions (0-23 °C) and its tolerance of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.^{[1][2]} The use of methanesulfonyl chloride as an activating agent and triethylamine as a mild base makes this method highly practical and scalable.^{[1][2]}

Tabulated Data:

Entry	Substrate (o-Aminobenzoxime derivative)	R1	R2	Yield (%)	Reference
1	2-amino-5-methoxybenzaldehyde oxime	H	5-OCH3	94	[2]
2	2-amino-5-chlorobenzaldehyde oxime	H	5-Cl	85	[1]
3	2-amino-5-nitrobenzaldehyde oxime	H	5-NO2	75	[1]
4	2-(methylamino)benzaldehyde oxime	CH3	H	88	[1]
5	2-aminobenzophenone oxime	Ph	H	91	[1]

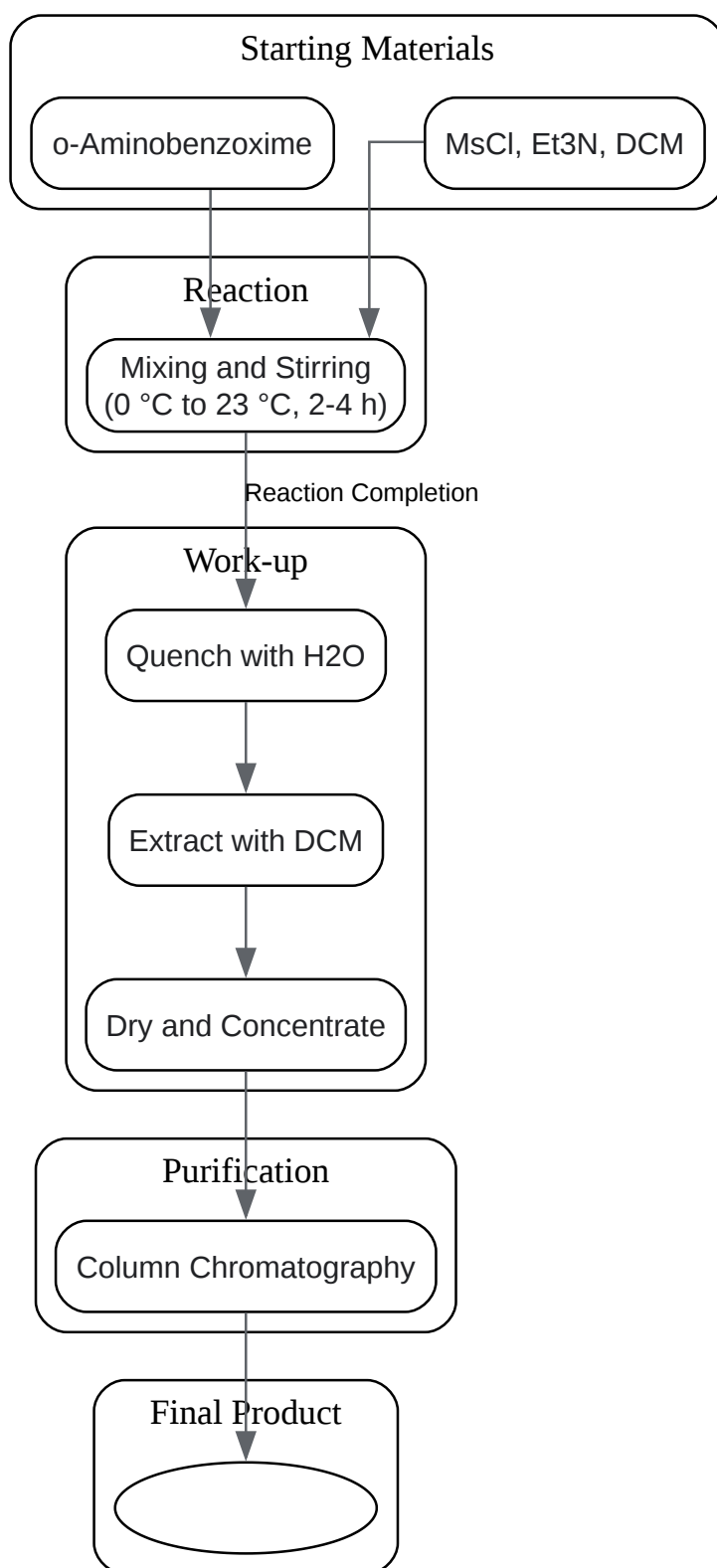
Experimental Protocol:

General Procedure for the Synthesis of 1H-Indazoles from o-Aminobenzoximes:[\[1\]](#)[\[2\]](#)

- To a solution of the o-aminobenzoxime (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylamine (1.5 mmol).
- Methanesulfonyl chloride (1.2 mmol) is added dropwise to the stirring solution.

- The reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 2-4 hours, while monitoring the reaction progress by TLC.
- Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.
- The aqueous layer is extracted with dichloromethane (2 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Reaction Workflow:



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Caption: Experimental workflow for the synthesis of 1H-indazoles from o-aminobenzoximes.

PIFA-Mediated Oxidative C-N Bond Formation

This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, to mediate the intramolecular oxidative C-N bond formation from readily accessible arylhydrazones. This approach is characterized by its mild conditions and broad substrate scope.

Application Notes:

The PIFA-mediated cyclization proceeds efficiently for a variety of arylhydrazones, tolerating both electron-rich and electron-poor substituents on the aromatic rings.^[3] This method provides a green and reliable alternative for the rapid construction of substituted 1H-indazoles.^[3]

Tabulated Data:

Entry	Substrate (Arylhya z one derivative)	R1	R2	Yield (%)	Reference
1	Benzaldehyde phenylhydrazone	H	H	85	[3]
2	4-Methoxybenzaldehyde phenylhydrazone	4-OCH3	H	92	[3]
3	4-Nitrobenzaldehyde phenylhydrazone	4-NO2	H	78	[3]
4	Benzaldehyde (4-chlorophenyl) hydrazone	H	4-Cl	82	[3]
5	Acetophenone phenylhydrazone	CH3	H	75	[3]

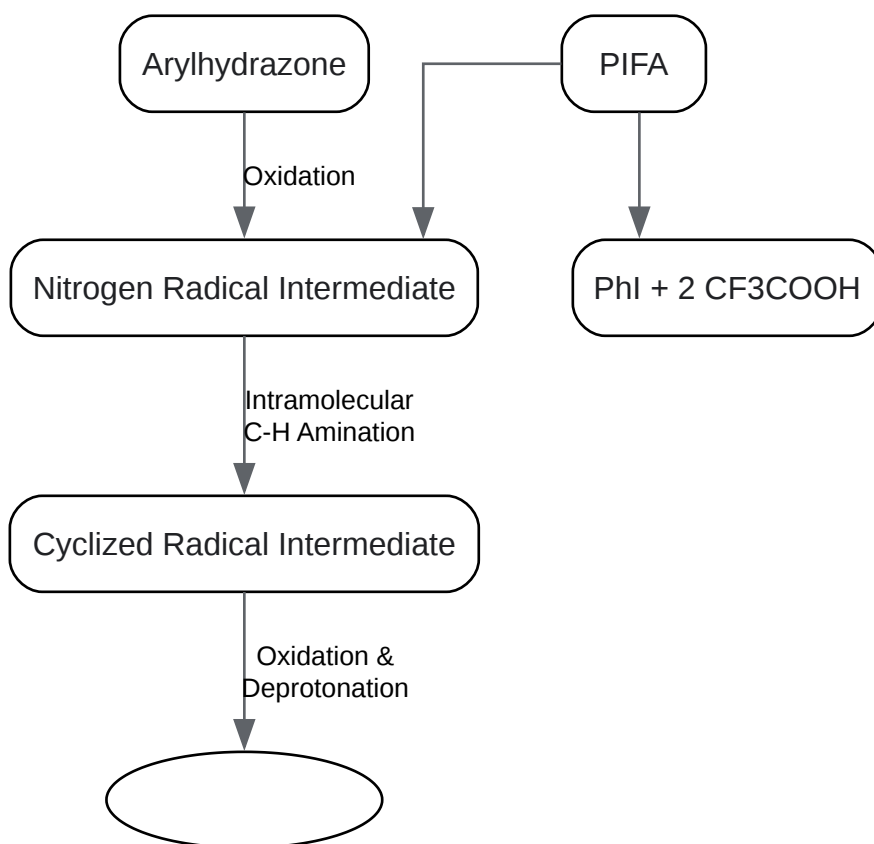
Experimental Protocol:

General Procedure for PIFA-Mediated Synthesis of 1H-Indazoles:[\[3\]](#)

- To a solution of the arylhydrazone (0.5 mmol) in dichloromethane (5 mL) at room temperature is added PIFA (0.6 mmol).

- The reaction mixture is stirred at room temperature for 1-2 hours, with monitoring by TLC.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is directly purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Proposed Mechanism:



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Caption: Plausible mechanism for the PIFA-mediated synthesis of 1H-indazoles.

Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

This transition-metal-free method allows for the synthesis of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds.[4] The reaction proceeds under basic conditions and demonstrates a wide substrate scope.[4]

Application Notes:

This protocol is effective for a range of substituted N-tosylhydrazones and nitroaromatics, providing access to a variety of 1H-indazoles.[4][5] The use of a strong base like sodium hydride or cesium carbonate is crucial for the reaction to proceed.[5] The method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916.[4]

Tabulated Data:

Entry	N-Tosylhydrazone of	Nitroaromatic Compound	Base	Yield (%)	Reference
1	Benzaldehyde	Nitrobenzene	Cs ₂ CO ₃	85	[5]
2	4-Chlorobenzaldehyde	Nitrobenzene	Cs ₂ CO ₃	78	[5]
3	Benzaldehyde	4-Nitrotoluene	NaH	82	[5]
4	Naphthaldehyde	Nitrobenzene	Cs ₂ CO ₃	75	[5]
5	Benzaldehyde	1-Chloro-4-nitrobenzene	NaH	72	[5]

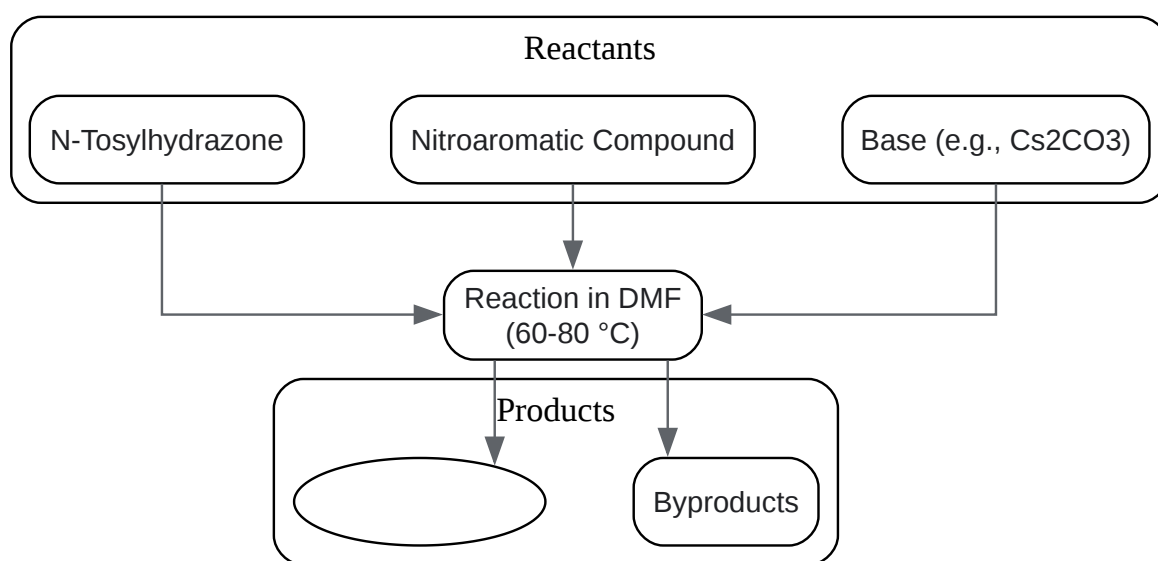
Experimental Protocol:

General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds:[5]

- To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and base (Cs₂CO₃ or NaH, 1.08 mmol) in a Schlenk tube is added dry DMF (2.0 mL) under a nitrogen atmosphere.
- The solution is stirred for the indicated time at 60-80 °C.

- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica-gel column chromatography to give the 1H-indazole product.^[5]

Logical Relationship of Reactants and Products:



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Caption: Reactant to product flow for the synthesis of 1H-indazoles.

Electrochemical Intramolecular C-H Amination

Electrochemical synthesis offers a sustainable and environmentally friendly approach to 1H-indazoles by avoiding the use of chemical oxidants. This method relies on the anodic oxidation of arylhydrazones to trigger an intramolecular C-H/N-H cyclization.

Application Notes:

This electrochemical protocol is operationally simple and can be performed in an undivided cell with inexpensive electrodes like platinum or graphite.^[6] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent is often beneficial, as it can promote the formation of the necessary nitrogen-centered radicals.^[6] The reaction tolerates a variety of functional groups and provides good to excellent yields of the desired 1H-indazoles.

Tabulated Data:

Entry	Substrate (Arylhydrazon e derivative)	Anode	Yield (%)	Reference
1	Benzaldehyde phenylhydrazone	Platinum	92	^[6]
2	4- Methylbenzaldehy de phenylhydrazone	Platinum	85	^[6]
3	Benzaldehyde (4- fluorophenyl)hydr azone	Graphite	88	^[6]
4	2- Naphthaldehyde phenylhydrazone	Platinum	78	^[6]
5	Acetophenone phenylhydrazone	Graphite	75	^[6]

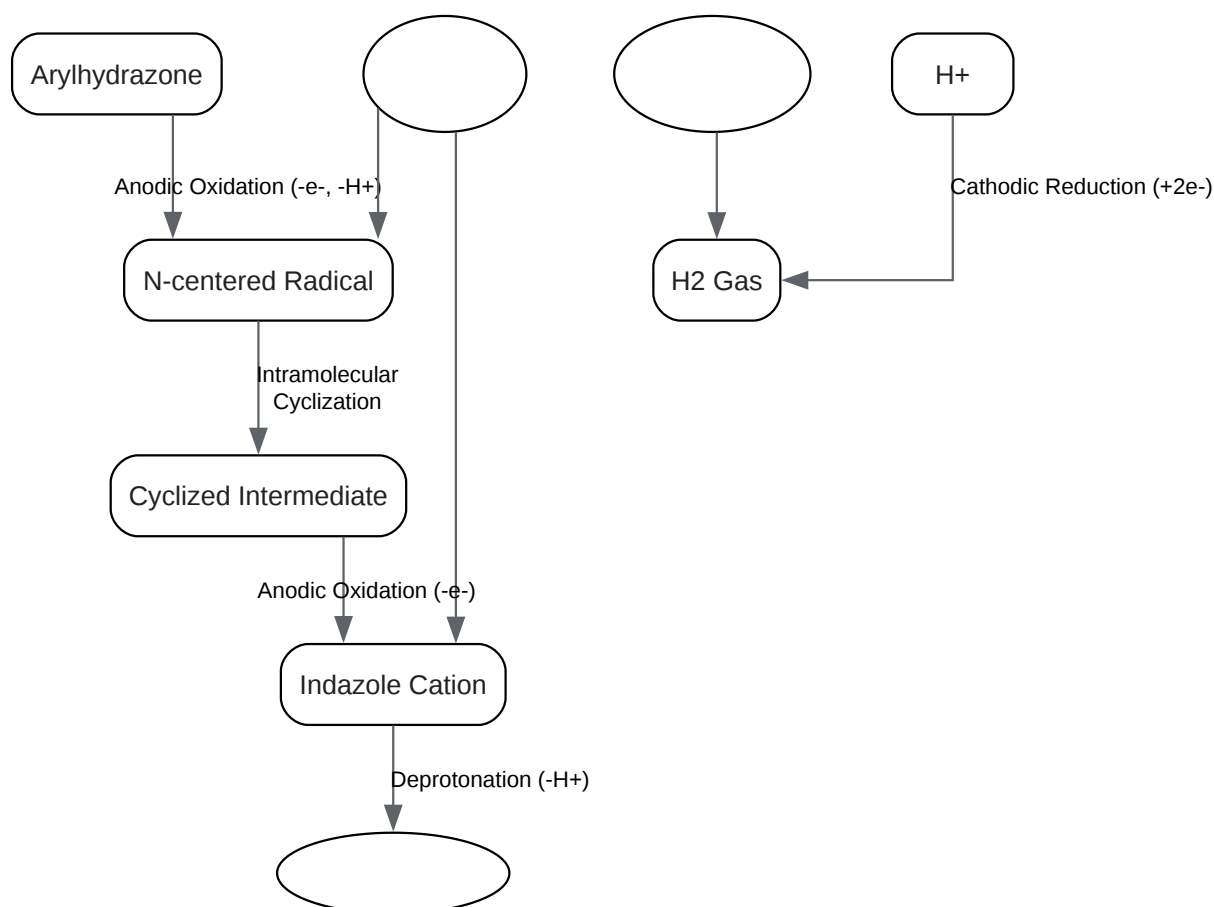
Experimental Protocol:

General Procedure for the Electrochemical Synthesis of 1H-Indazoles:^[6]

- The arylhydrazone (0.2 mmol) is placed in an undivided electrochemical cell equipped with a platinum plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm).

- A solution of n-Bu₄NBF₄ (0.2 M) in a mixture of CH₂Cl₂/HFIP (v/v = 4:1, 8 mL) is added as the electrolyte.
- The reaction is carried out under a constant current of 10 mA at room temperature with stirring.
- The reaction is monitored by TLC until the starting material is consumed.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the pure 1H-indazole.

Signaling Pathway of the Electrochemical Reaction:



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Caption: Proposed electrochemical pathway for 1H-indazole synthesis.

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